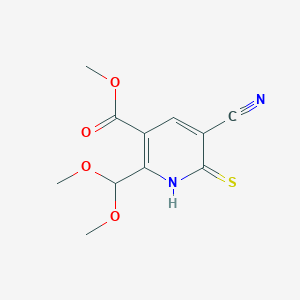
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
概要
説明
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate, also known as MCDM-NCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of nicotinic acid and is known for its potential therapeutic properties. MCDM-NCA has been extensively studied for its various applications, including drug development, cancer treatment, and as a biochemical tool.
作用機序
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate also possesses antioxidant properties and can scavenge free radicals, which are known to contribute to the development of various diseases.
生化学的および生理学的効果
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has been shown to possess various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory markers and cytokines in the body. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has also been shown to increase the levels of certain neurotransmitters, which can improve cognitive function.
実験室実験の利点と制限
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. One area of interest is the development of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate as a potential treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate. Another area of interest is the use of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate as a tool for studying the role of oxidative stress in various diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate in humans.
Conclusion:
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate is a chemical compound that has shown promise for its potential therapeutic applications. It has been extensively studied for its anticancer properties and has also been shown to possess neuroprotective effects. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has several advantages for laboratory experiments, including its ease of synthesis and stability. However, further studies are needed to determine its potential side effects and toxicity in humans.
科学的研究の応用
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been tested against various cancer cell lines. Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has also been studied as a potential treatment for Alzheimer's disease and has been shown to inhibit the formation of amyloid beta plaques.
特性
IUPAC Name |
methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-15-10(14)7-4-6(5-12)9(18)13-8(7)11(16-2)17-3/h4,11H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSLWAUDLOCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C(=S)N1)C#N)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372568 | |
| Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate | |
CAS RN |
264225-72-1 | |
| Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)

![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)
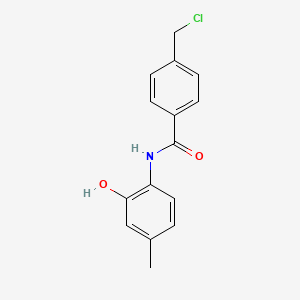

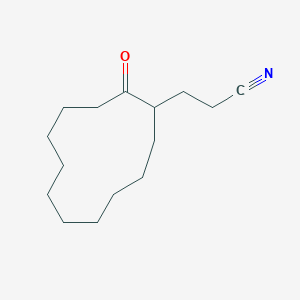
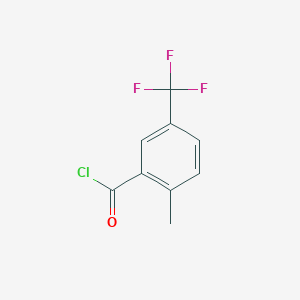

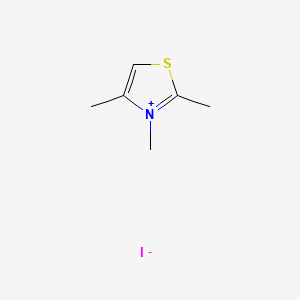


![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B1620980.png)
![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)